molecular formula C12H16Br2O B14016016 2,5-Dibromo-1-(hexyloxy)benzene

2,5-Dibromo-1-(hexyloxy)benzene

Cat. No.: B14016016
M. Wt: 336.06 g/mol
InChI Key: GWXQATMNIVLBQU-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Alkoxy Substituents in Organic Synthesis and Materials Science

Aryl halides, which are aromatic compounds where a hydrogen atom is replaced by a halogen, are fundamental precursors in a multitude of chemical transformations. Their utility stems from their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. iucr.org This reactivity makes aryl halides indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. iucr.orgnih.gov The nature of the halogen atom (iodine, bromine, or chlorine) significantly influences the reactivity, with iodine being the most reactive. iucr.org

Alkoxy groups, consisting of an alkyl chain linked to an oxygen atom, are another crucial functional group in materials science. chemicalbook.com The inclusion of alkoxy chains on aromatic systems can profoundly alter the material's properties. For instance, they can enhance solubility, which is a critical factor for solution-processable materials used in printed electronics. Furthermore, alkoxy substituents can modulate the electronic characteristics of a molecule. Research has shown their influence on the exciton (B1674681) binding energy in conjugated polymers and their ability to improve the efficiency of organic solar cells. rsc.orgchemicalbook.com The electronic-donating nature of the oxygen atom in the alkoxy group can also affect the reaction pathways in electrophilic aromatic substitution. researchgate.net

Table 1: General Properties and Roles of Key Functional Groups

Functional GroupGeneral StructureKey Roles in Organic Synthesis & Materials Science
Aryl HalideAr-X (X = F, Cl, Br, I)Versatile precursors for cross-coupling reactions (e.g., Suzuki, Heck), synthesis of pharmaceuticals and polymers. iucr.orgnih.gov
Alkoxy GroupR-O-Enhances solubility, modifies electronic properties, influences solid-state packing. chemicalbook.comrsc.orgchemicalbook.com

Overview of Dihalo(alkoxy)benzenes as Versatile Synthetic Intermediates and Functional Monomers

Dihalo(alkoxy)benzenes are a subclass of halogenated alkoxybenzenes that feature two halogen atoms and one or more alkoxy groups on a benzene (B151609) ring. This specific arrangement of functional groups makes them exceptionally useful as synthetic intermediates and as monomers for polymerization. The two halogen atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the construction of linear polymers or more complex, multi-dimensional architectures.

Dialkoxy-substituted dibromobenzenes, for example, are valuable precursors for the synthesis of soluble poly(p-phenylene)s and poly(phenylene vinylene)s, which are classes of conducting polymers with significant applications in the electronics industry. sigmaaldrich.com The alkoxy chains, as mentioned, impart solubility to the resulting polymers, which would otherwise be intractable, thus enabling their incorporation into devices like organic light-emitting diodes (OLEDs).

Research Context of 2,5-Dibromo-1-(hexyloxy)benzene within Contemporary Chemical Research

The specific compound, this compound (CAS Number: 169174-27-0), embodies the structural characteristics of a dihalo(alkoxy)benzene. While detailed studies on this exact molecule are not extensively documented in public literature, its structure is of significant interest to chemical research. It possesses two bromine atoms, which are excellent leaving groups for cross-coupling reactions, and a hexyloxy group to enhance solubility and influence electronic properties.

The research context for this compound can be effectively understood by examining a closely related and more extensively studied analogue: 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) . This compound has been a subject of significant research in materials science, particularly in the development of blue light-emitting polymers for OLEDs. Its synthesis is typically achieved through the bromination of 1,4-bis(hexyloxy)benzene or via the Williamson ether synthesis from 2,5-dibromohydroquinone (B82636) and hexyl bromide. rsc.org

The detailed crystallographic analysis of 1,4-Dibromo-2,5-bis(hexyloxy)benzene reveals key structural features that are likely to be relevant to this compound as well. X-ray diffraction studies have shown that in the solid state, the hexyloxy chains adopt a fully extended, planar conformation. iucr.orgnih.gov This planarity, coupled with intermolecular Br···Br interactions, facilitates a supramolecular arrangement where the molecules form a one-dimensional chain structure. iucr.orgnih.gov These noncovalent interactions are crucial in dictating the solid-state packing of the molecules, which in turn governs the electronic properties of the bulk material, such as charge carrier mobility.

Table 2: Crystallographic Data for 1,4-Dibromo-2,5-bis(hexyloxy)benzene

ParameterValueReference
Crystal SystemTriclinic iucr.orgnih.gov
Space GroupP-1 iucr.org
a (Å)6.9638 (12) iucr.orgnih.gov
b (Å)8.2581 (14) iucr.orgnih.gov
c (Å)9.7321 (17) iucr.orgnih.gov
α (°)107.012 (2) iucr.orgnih.gov
β (°)106.981 (2) iucr.orgnih.gov
γ (°)99.193 (2) iucr.orgnih.gov
Intermolecular Br···Br distance (Å)3.410 (3) iucr.orgnih.gov

The study of compounds like 1,4-Dibromo-2,5-bis(hexyloxy)benzene provides a clear research framework for its mono-hexyloxy analogue. The synthetic pathways and the structure-property relationships established for the former serve as a valuable guide for the potential applications and study of this compound as a monomer in the creation of novel functional organic materials. The presence of two bromine atoms at the 2 and 5 positions suggests its utility in creating polymers with specific linkages, while the single hexyloxy chain would influence its solubility and electronic properties in a distinct manner from its bis-alkoxy counterpart.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1,4-dibromo-2-hexoxybenzene

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3

InChI Key

GWXQATMNIVLBQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Theoretical and Computational Chemistry of Dibromo Hexyloxy Benzenes

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and related properties of substituted benzene (B151609) derivatives like 2,5-Dibromo-1-(hexyloxy)benzene.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the geometric and energetic properties of molecules. By approximating the electron density of a system, DFT can accurately calculate the optimized molecular geometry, bond lengths, bond angles, and thermodynamic stability.

For this compound, a DFT study would typically begin with the construction of an initial 3D model of the molecule. This model would then be subjected to a geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The outcome of this calculation is the lowest energy conformation of the molecule.

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Alkoxybenzene

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (ether)~1.36 Å
Bond LengthC-Br~1.90 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-O-C~118°
Dihedral AngleC-C-O-CVariable (depends on conformation)

Note: The values presented are typical and would be specifically calculated for this compound in a dedicated computational study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Substituted Aryl Ethers

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In this compound, the electron-donating hexyloxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atoms, being electron-withdrawing, will lower the energy of both the HOMO and the LUMO. The precise energies and spatial distributions of these orbitals would be determined by a DFT calculation. The HOMO is likely to have significant electron density on the benzene ring and the oxygen atom of the hexyloxy group, while the LUMO may be distributed over the aromatic ring and the bromine atoms.

Table 2: Expected Frontier Orbital Energies for Substituted Benzenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene~ -6.7~ -1.1~ 5.6
Anisole (Methoxybenzene)~ -6.0~ -0.9~ 5.1
Bromobenzene~ -6.8~ -1.3~ 5.5
Predicted for this compound~ -6.5~ -1.5~ 5.0

Note: The values for the predicted compound are estimations based on the effects of the substituents and would require specific calculations for accurate determination.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule like this compound, with its flexible hexyloxy chain, MD simulations are invaluable for exploring its conformational landscape and how it interacts with other molecules in a condensed phase (e.g., in a solvent or in a solid state).

An MD simulation would begin by placing one or more molecules of this compound in a simulation box, often with a solvent. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the study of:

Conformational Dynamics: The hexyloxy chain can rotate around its single bonds, leading to a variety of conformations. MD simulations can reveal the most populated conformations and the timescales of transitions between them.

Intermolecular Interactions: In a condensed phase, molecules will interact through van der Waals forces, dipole-dipole interactions, and potentially halogen bonding (involving the bromine atoms). MD simulations can characterize the nature and strength of these interactions.

Solvation Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can model the solvation shell around the molecule and quantify the solvation free energy.

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could computationally investigate various reactions, such as further electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the hexyloxy chain.

To study a reaction pathway, a series of quantum chemical calculations are performed to map out the potential energy surface connecting the reactants, transition states, and products. This involves:

Locating Transition States: A transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate these structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For example, in an electrophilic nitration reaction, calculations could predict whether the nitro group would add to the 3, 4, or 6 position of the benzene ring by comparing the activation energies for each pathway. The directing effects of the bromo and hexyloxy substituents would be quantitatively assessed.

Validation of Computational Models against Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This ensures that the computational methods are providing a realistic description of the molecule. For this compound, several types of experimental data can be used for validation:

X-ray Crystallography: If a crystal structure is available, the calculated optimized geometry (bond lengths, bond angles) can be directly compared to the experimental structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using DFT and compared to experimental NMR spectra. This provides a sensitive test of the calculated electronic structure.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy. The calculated vibrational spectrum can be compared to the experimental IR or Raman spectrum to validate the force field of the molecule.

UV-Vis Spectroscopy: The energies of electronic transitions can be calculated using time-dependent DFT (TD-DFT) and compared to the absorption maxima in the experimental UV-Vis spectrum.

A good agreement between the calculated and experimental data lends confidence to the computational model and its predictions about other properties of the molecule that may be difficult or impossible to measure experimentally.

Reactivity and Chemical Transformations of 2,5 Dibromo 1 Hexyloxy Benzene

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms on the benzene (B151609) ring are susceptible to substitution by nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Introduction of Alternative Functional Groups via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl compounds by reacting aryl halides with organoboronic acids in the presence of a palladium catalyst and a base. nih.gov While specific studies on 2,5-Dibromo-1-(hexyloxy)benzene are not abundant, related research on similar dibrominated aromatic compounds, such as 2,5-dibromo-3-hexylthiophene, demonstrates the feasibility of such transformations. nih.govmdpi.comresearchgate.netresearchgate.net In these cases, the reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields of the desired biaryl products. nih.gov For instance, Pd(PPh₃)₄ is often used as a catalyst with a base like potassium phosphate (B84403) in a solvent system such as 1,4-dioxane (B91453) and water. nih.govresearchgate.net The higher solubility of aryl-boronic acids in this solvent mixture contributes to better reaction yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org The reactivity of the aryl halide in Sonogashira coupling is dependent on the halogen, with the reactivity order being I > Br > Cl. This difference can be exploited for selective couplings. wikipedia.org

Interactive Table:

Coupling ReactionReactantsCatalyst/Co-catalystBaseKey Features
Suzuki CouplingAryl Halide, Organoboronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄)Potassium PhosphateForms biaryl compounds; tolerant of various functional groups. nih.gov
Sonogashira CouplingAryl Halide, Terminal AlkynePalladium Catalyst, Copper(I) Co-catalystAmine Base (e.g., Diethylamine)Forms arylalkynes under mild conditions. wikipedia.orglibretexts.org

Regioselective Functionalization Strategies on the Dibrominated Benzene Core

The presence of two bromine atoms on the benzene ring of this compound opens up possibilities for regioselective functionalization. The differing electronic and steric environments of the two bromine atoms can be exploited to achieve selective reactions at one position over the other.

Strategies for regioselective functionalization often involve carefully controlled reaction conditions. For instance, in di-substituted aryl halides, the choice of catalyst and reaction temperature can influence which halide is substituted. libretexts.org In compounds with two different halogen substituents, the more reactive halogen will typically react first. libretexts.org For molecules with two identical halogens, the substitution will likely occur at the more electrophilic site. libretexts.org

Furthermore, directed metalation strategies can be employed. The reaction of a dibrominated compound with an organolithium reagent can lead to a mixture of aryllithium regioisomers. Selective trapping of one of these isomers with a suitable reagent can achieve high regioselectivity. researchgate.net For example, the use of substoichiometric amounts of dichlorozirconocene can selectively transmetalate the least sterically hindered aryllithium species. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene Core

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions is heavily influenced by the directing effects of the existing hexyloxy and bromo substituents.

Directing Effects of Hexyloxy and Bromo Substituents

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. libretexts.orgdocsity.comyoutube.com

Hexyloxy Group (-O-C₆H₁₃): The hexyloxy group is an activating group and an ortho, para-director. libretexts.org The oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating resonance effect is strongest at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Bromo Group (-Br): Halogens like bromine are deactivating groups but are also ortho, para-directors. libretexts.orguci.edu They are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com Despite being deactivating, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still operative. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the hexyloxy group will dominate over the deactivating but also ortho, para-directing bromo groups. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the hexyloxy group.

Interactive Table:

SubstituentActivating/DeactivatingDirecting EffectReason
Hexyloxy (-O-C₆H₁₃)ActivatingOrtho, ParaStrong electron-donating resonance effect. libretexts.org
Bromo (-Br)DeactivatingOrtho, ParaStrong electron-withdrawing inductive effect, but weak electron-donating resonance effect. libretexts.org

Mechanistic Investigations of Further Bromination or Other Electrophilic Reactions on Substituted Benzene

The mechanism of electrophilic aromatic substitution generally proceeds in two steps. libretexts.orglibretexts.orglibretexts.org First, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. libretexts.orglibretexts.org

For further bromination of this compound, a catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule and generate a stronger electrophile. libretexts.orgchemistrystudent.com The electrophilic bromine will then attack the benzene ring at the positions activated by the hexyloxy group. The stability of the resulting arenium ion intermediate determines the regioselectivity of the reaction. The intermediate where the positive charge can be delocalized onto the oxygen atom of the hexyloxy group is particularly stable, reinforcing the ortho, para-directing nature of this group.

Chemical Stability and Degradation Pathways under Various Environmental and Synthetic Conditions

The stability of this compound is influenced by its chemical structure. The aromatic ring provides a high degree of stability. However, the C-Br bonds can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or upon exposure to UV light, which can initiate radical reactions. quora.com The hexyloxy group is generally stable, but the ether linkage could be cleaved under harsh acidic conditions.

In the solid state, intermolecular interactions can play a role in the stability of the compound. For instance, in the crystal structure of the related compound 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), intermolecular Br···Br interactions are observed, leading to a one-dimensional supramolecular architecture. nih.govresearchgate.net In a similar compound, 1,4-dibromo-2,5-dibutoxybenzene, intermolecular Br···O interactions contribute to the crystal packing. researchgate.net These interactions could influence the material's physical properties and stability.

Information regarding this compound is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound, with a specific focus on its derivatization for enhanced functionality and molecular complexity. Despite a thorough search of publicly available scientific databases and literature, no specific research findings, data tables, or detailed discussions concerning the reactivity and chemical transformations of this particular compound could be located.

The searches performed did not yield any scholarly articles or patents that specifically describe the use of this compound as a starting material or intermediate in chemical synthesis. Consequently, there is no available data to populate tables on its derivatization reactions or to provide a detailed account of its use in creating more complex molecules.

Information was found for structurally related but distinct compounds, such as 1,4-Dibromo-2,5-bis(hexyloxy)benzene and 2,5-Dibromo-3-hexylthiophene. However, due to the precise and strict requirements of the request to focus solely on this compound, the information on these other compounds cannot be used. In chemical synthesis, even small differences in the arrangement of atoms on a molecule can lead to significantly different chemical reactivity and properties.

Therefore, the section on "," specifically subsection "5.4. Derivatization for Enhanced Functionality and Molecular Complexity," cannot be generated as requested due to the absence of relevant scientific data.

Applications of 2,5 Dibromo 1 Hexyloxy Benzene and Its Derivatives in Advanced Materials

Role as Monomers in the Synthesis of Conjugated Polymers

2,5-Dibromo-1-(hexyloxy)benzene is a key monomer used in various polymerization reactions to create conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons, leading to unique electronic and optical properties. The hexyloxy side chain imparts solubility to the resulting polymers, a critical factor for their processing from solution.

Poly(p-phenylene) and Poly(phenylene vinylene) Derivatives with Alkoxy Side Chains

Dialkoxy-substituted benzenes, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), are valuable intermediates for synthesizing soluble poly(p-phenylene) (PPP) and poly(phenylene vinylene) (PPV) derivatives. nih.govresearchgate.net The alkoxy side chains are essential for ensuring the solubility of these otherwise rigid polymers, enabling their use in a variety of applications. nih.gov

In the synthesis of PPV derivatives, the Gilch route is a commonly employed method, where long alkyl or alkoxy chains are introduced onto the phenylene ring prior to polymerization to ensure solubility. nih.gov The synthesis of a series of soluble poly(p-phenylenevinylene) derivatives with different alkoxy side-chain lengths has been achieved through a modified Gilch polymerization. researchgate.net The resulting polymers exhibit good solubility and high thermal stability. capes.gov.br The presence of these side chains can influence the polymer's properties; for instance, substituting an octyloxy side chain with a methoxy (B1213986) group can result in a polymer with similar optical properties but lower molecular weight. researchgate.net

The general chemical structures for poly(p-xylylene) (PPX), poly(p-phenylene ethynylene) (PPE), and poly(p-phenylene vinylene) (PPV) polymers are depicted in Figure 1.

General chemical formula for poly(p- xylylene) (PPX), poly(p-phenylene ethynylene) (PPE), and poly(p-phenylene vinylene) PPV polymers

Figure 1: General chemical formula for poly(p- xylylene) (PPX), poly(p-phenylene ethynylene) (PPE), and poly(p-phenylene vinylene) PPV polymers. chemrxiv.org

Thiophene-Phenylene Co-oligomers and Copolymers for Organic Electronics

The compound 1,4-dibromo-2,5-bis(hexyloxy)benzene is also utilized in the synthesis of thiophene-phenylene co-oligomers. researchgate.net These materials are of significant interest for applications in organic electronics. The combination of thiophene (B33073) and phenylene units in the polymer backbone allows for the tuning of the electronic properties of the resulting materials.

For instance, a donor-acceptor conjugated polymer, Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT), was synthesized for use as a p-donor material in organic solar cells. nih.gov The synthesis was achieved through direct arylation polymerization (DAP), yielding a polymer with good yield and fewer structural defects compared to its analog from Suzuki polycondensation. nih.gov

Structure-Property Relationships in Polymer Design for Tunable Electronic and Optical Properties

The design of conjugated polymers with specific electronic and optical properties relies heavily on understanding structure-property relationships. The introduction of alkoxy side chains, such as the hexyloxy group in this compound, plays a pivotal role in this context.

The length and position of these side chains significantly influence the molecular packing, electronic, and optical properties of conjugated polymers. researchgate.net For example, the addition of alkoxy side chains can lead to a red shift in the fluorescence emission. researchgate.net In contrast, systematic conversion of phenyl to naphthyl units can cause a blue shift in the emission. researchgate.net

Side chains directly affect several key parameters of a mixed conductor:

HOMO/LUMO energy levels : This impacts the bandgap, charge transport, and ionic-electronic coupling. rsc.org

π–π stacking : This influences through-space electronic charge transport and crystallinity. rsc.org

Swelling and ion uptake : This controls the resulting morphology. rsc.org

Sensitivity and transconductance : This affects the performance of the resulting Organic Electrochemical Transistor (OECT). rsc.org

Selectivity : This is crucial for the material's specific applications. rsc.org

The table below summarizes the effects of different side chains on the properties of conjugated polymers.

Side ChainEffect on Polymer PropertiesReference
AlkoxyRed shift in fluorescence emission. researchgate.net
Methoxy (vs. Octyloxy)Lower molecular weight, similar optical properties. researchgate.net
Ethylene Glycol (EG)Increased swelling, tendency towards disordered microstructures. rsc.org

Development of Organic Electronic Materials

Derivatives of this compound are instrumental in the development of materials for various organic electronic devices.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

Polymers derived from this compound, particularly PPV derivatives, are promising candidates for the active element in large-area light-emitting diodes (LEDs). researchgate.net These polymers can be designed to emit light across the visible spectrum. For example, some PPV derivatives show blue photoluminescence emissions with high fluorescence quantum yields in solution. researchgate.net

The introduction of different functional groups allows for the tuning of the emission color. For instance, polymers containing a carbazole (B46965) unit exhibit a blue shift of optical absorption compared to their terephthaldicarboxaldehyde-containing counterparts. researchgate.net

Use in Organic Solar Cells and Photovoltaic Materials, influencing Charge Transport Properties

In the field of organic solar cells (OSCs), polymers derived from this compound are used as donor materials. ontosight.ai The alkoxy side chains are known to influence the power conversion efficiencies of solar cell devices. researchgate.net

The charge transport in these materials is a critical factor for device performance. Efficient charge transport is enabled by both intramolecular (within the polymer chain) and intermolecular (between polymer chains through π–π stacking) π-orbital overlap. rsc.org The design of the polymer, including the side chains, directly impacts these interactions.

Recent advancements have led to the development of organic solar cells with efficiencies approaching 20%. polyu.edu.hkescholarship.org These high-efficiency cells often utilize a ternary blend system where a third component is introduced to fine-tune the morphology and energetics of the active layer, leading to more balanced charge transport and reduced voltage loss. polyu.edu.hkescholarship.org

The table below presents a summary of key parameters for some high-performing organic solar cells.

Donor:Acceptor SystemPower Conversion Efficiency (PCE)Non-radiative Recombination Loss (Eloss,nr)Reference
PM6:BTP-eC919.31% (certified 18.93%)0.190 eV nih.gov
PM1:BTP-eC919.10%0.168 eV nih.gov
PM6:o-BTP-eC9:BTP-eC919.9% (certified 19.5%)- polyu.edu.hkescholarship.org

Influence on Charge Carrier Mobility and Energy Levels in Organic Semiconductors

The performance of organic semiconductor devices is fundamentally linked to the efficiency of charge transport through the active material. This efficiency is quantified by charge carrier mobility (µ), a measure of how quickly an electron or hole can move through the material under an electric field. The molecular structure of the organic semiconductor is a decisive factor in determining its charge transport properties. Key parameters influenced by the molecular design include the frontier molecular energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—as well as the reorganization energy and the degree of energetic disorder within the material. nih.govkit.edu

The introduction of specific functional groups to a core aromatic structure, such as in derivatives of this compound, is a key strategy for tuning these properties. The flexible hexyloxy chains influence the material's morphology, solubility, and molecular packing, which in turn affects the intermolecular electronic coupling. The electron-withdrawing nature of the bromine atoms and the ether-like oxygen of the hexyloxy group directly modulate the electron density of the benzene (B151609) ring, thereby altering the HOMO and LUMO energy levels. rsc.org

In many small molecule organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers jump between adjacent molecules. The rate of hopping is highly sensitive to the intermolecular electronic coupling (transfer integral), the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge), and the energetic disorder (variations in site energies due to structural imperfections). kit.edumdpi.com Materials with low reorganization energies and well-ordered packing typically exhibit higher charge carrier mobilities. kit.edu For instance, studies on various organic semiconductors have shown that mobility can vary by orders of magnitude based on these molecular and morphological factors. ucsb.edu

Furthermore, the alignment of the HOMO and LUMO levels at the interface between different materials in a device (e.g., between the organic semiconductor and the electrode or another semiconductor layer) is critical for efficient charge injection and extraction. nih.govbohrium.com Tailoring the molecular structure allows for precise energy-level tuning. bohrium.com For example, creating donor-acceptor systems or introducing specific interlayers can systematically adjust these energy levels, optimizing device performance. rsc.orgresearchgate.net While direct mobility measurements for this compound itself are not prominently reported, its structural motifs are integral to many advanced materials where such tuning is paramount.

Table 1: Key Molecular and Material Parameters Influencing Charge Carrier Mobility in Organic Semiconductors

ParameterDescriptionInfluence on Mobility
Reorganization Energy (λ) The energy associated with the geometrical relaxation of a molecule upon gaining or losing an electron. kit.eduLower reorganization energy generally leads to higher charge mobility as it reduces the energetic barrier for charge hopping. mdpi.com
Electronic Coupling (J) The strength of the electronic interaction between adjacent molecules, determined by the overlap of their frontier orbitals. kit.eduStronger electronic coupling facilitates charge transfer, resulting in higher mobility. This is highly dependent on molecular packing and orientation.
Energetic Disorder (σ) The statistical variation of site energies (HOMO/LUMO levels) within the material due to structural defects and conformational differences. ucsb.eduIncreased energetic disorder creates traps for charge carriers, which hinders their movement and leads to lower mobility. ucsb.edu
HOMO/LUMO Levels The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.govThese levels determine the energy barriers for charge injection and extraction at interfaces with electrodes and other materials. Proper alignment is crucial for device efficiency. bohrium.comresearchgate.net

Advanced Materials with Specific Supramolecular Architectures

The principle of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures, is a cornerstone of modern materials science. By carefully designing molecules with specific shapes and intermolecular interactions, it is possible to create advanced materials with unique supramolecular architectures. Derivatives of this compound serve as versatile building blocks in this context, where the interplay between the rigid aromatic core and flexible alkoxy chains can be harnessed to direct the formation of complex structures like liquid crystals and ordered solid-state assemblies.

Liquid Crystalline Phases Based on Alkoxybenzene Cores

Liquid crystals (LCs) represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Molecules that form these phases, known as mesogens, typically possess an anisotropic, rod-like or disk-like shape. The alkoxybenzene core is a common structural motif in the design of mesogens. researchgate.net The rigid benzene ring provides the necessary structural anisotropy, while the flexible alkoxy chains, such as the hexyloxy group, provide mobility and influence the packing of the molecules, which is essential for the formation of various mesophases. mdpi.com

The length and number of alkoxy chains are critical factors in determining the type of liquid crystalline phase that forms. researchgate.net Shorter chains may favor the formation of a nematic (N) phase, characterized by long-range orientational order but no positional order. As the chain length increases, more ordered smectic (Sm) phases, which possess layered structures with varying degrees of in-plane order (e.g., Smectic A, Smectic C), are often observed. researchgate.netmdpi.com For example, studies on various biphenyl (B1667301) and benzoate-based compounds show a clear progression from nematic to smectic phases with the elongation of terminal alkoxy chains. mdpi.comsemanticscholar.org In some systems, the incorporation of long alkoxy chains can lead to the formation of highly ordered columnar phases, where molecules stack on top of one another to form columns. ep2-bayreuth.de The ability of the alkoxybenzene unit to promote such a wide variety of self-assembled, fluidic structures makes it a foundational component in the development of materials for displays and sensors. mdpi.com

Table 2: Influence of Alkoxy Chain Length on Liquid Crystal Phase Behavior

General Alkoxy Chain LengthCommonly Observed Mesophase(s)Structural Characteristics
Short (e.g., C1-C4) Nematic (N)Molecules exhibit long-range orientational order but no positional order. researchgate.net
Intermediate (e.g., C5-C10) Nematic (N), Smectic A (SmA), Smectic C (SmC)Layered structures appear. SmA has molecules aligned perpendicular to the layer plane; SmC has them tilted. researchgate.netmdpi.com
Long (e.g., >C10) Smectic A (SmA), Smectic C (SmC), and other more ordered smectic phases (SmB, SmI). researchgate.netIncreased chain length enhances layering and promotes higher degrees of positional order within the layers. researchgate.net

Investigation of Self-Assembly Behavior and Nanostructure Formation in Solid-State and Solution

In the solid state, the specific chemical functionalities of a molecule dictate its crystal packing and the formation of supramolecular nanostructures. For halogenated aromatic compounds like derivatives of this compound, non-covalent interactions such as halogen bonding and π–π stacking play a crucial role in directing self-assembly.

Crystallographic studies of 1,4-Dibromo-2,5-bis(hexyloxy)benzene, a close isomer and derivative, provide significant insight into this process. nih.govresearchgate.netresearchgate.net In its crystalline form, the molecule adopts a highly planar conformation. The hexyloxy chains are fully extended in an all-trans arrangement and lie nearly coplanar with the central benzene ring. nih.gov This planarity facilitates efficient packing.

A key finding from these studies is the presence of significant intermolecular Br⋯Br interactions, with distances measured at 3.410 Å. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of two bromine atoms, indicating a strong, directional interaction. These Br⋯Br interactions link the molecules head-to-tail, resulting in the formation of one-dimensional supramolecular chains. nih.govresearchgate.net These chains are further organized into sheets, which are held together by weaker van der Waals forces between the intercalated hexyloxy chains. nih.govresearchgate.net This hierarchical self-assembly, driven by specific intermolecular forces, demonstrates how the strategic placement of bromine atoms and alkoxy chains on a benzene core can be used to engineer well-defined nanostructures in the solid state.

Table 3: Crystallographic Data for 1,4-Dibromo-2,5-bis(hexyloxy)benzene

ParameterValueSource
Chemical Formula C₁₈H₂₈Br₂O₂ nih.gov
Crystal System Triclinic nih.govresearchgate.net
Space Group P-1 researchgate.net
a (Å) 6.9638 (12) nih.gov
b (Å) 8.2581 (14) nih.gov
c (Å) 9.7321 (17) nih.gov
α (°) 107.012 (2) nih.gov
β (°) 106.981 (2) nih.gov
γ (°) 99.193 (2) nih.gov
Key Supramolecular Interaction Intermolecular Br⋯Br bonds nih.govresearchgate.net
Resulting Nanostructure One-dimensional chain nih.govresearchgate.net

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2,5-Dibromo-1-(hexyloxy)benzene?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). For data refinement, employ the SHELX suite (e.g., SHELXL for least-squares refinement). Key parameters to report:

  • Space group (e.g., triclinic P1 for analogous brominated compounds ).
  • Unit cell dimensions (e.g., a = 6.96 Å, b = 8.26 Å, c = 9.73 Å, α/β/γ ≈ 107° ).
  • R1 and wR2 values (target < 0.05 for high-resolution data ).

Example Workflow:

Grow crystals via slow evaporation in ethanol.

Collect data at 100 K to minimize thermal motion.

Use multi-scan absorption corrections (e.g., SADABS ).

Q. How should researchers synthesize this compound?

Answer: A two-step methodology is typical:

Etherification: React hydroquinone derivative with 1-bromohexane under Williamson conditions (K₂CO₃, DMF, 80°C, 12 h).

Bromination: Use N-bromosuccinimide (NBS) in dichloromethane (DCM) with catalytic H₂SO₄ at 0°C → RT, 4 h .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR: Confirm substitution pattern (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: δ 110–120 ppm for C-Br ).
  • Mass Spectrometry (HRMS): Validate molecular ion peak ([M+H]⁺ at m/z = 436.22 ).
  • Elemental Analysis: Target C: 49.6%, H: 6.4%, Br: 36.6% (theoretical for C₁₈H₂₈Br₂O₂).

Advanced Research Questions

Q. How do alkyl chain conformations influence supramolecular assembly in bromoaryl ethers?

Answer: Alkyl chain length and flexibility dictate packing modes. For this compound:

  • Chains adopt all-trans conformations, tilted ~50° relative to the aromatic plane .
  • C-H···π interactions drive 2D network formation, unlike Br···Br interactions in shorter-chain analogues .

Methodology for Analysis:

  • Calculate dihedral angles (e.g., O-C-C-C torsion ≈ 55.8° ) using Mercury or OLEX2.
  • Compare with DFT-optimized geometries to assess steric/electronic contributions.

Q. How can cross-coupling reactions be optimized using this compound as a substrate?

Answer: Leverage Suzuki-Miyaura coupling for selective functionalization:

  • Conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (2.2 eq.), K₂CO₃ (3 eq.), DME/H₂O (4:1), 80°C, 12 h .
  • Selectivity: Steric hindrance from hexyloxy groups favors mono-coupling at less hindered positions.

Data-Driven Optimization:

  • Screen ligands (e.g., XPhos for enhanced activity).
  • Use kinetic studies (GC-MS) to identify rate-limiting steps.

Q. How can structural contradictions in halogenated analogues be resolved computationally?

Answer: Case Study: Bromo vs. iodo analogues exhibit divergent alkyl chain orientations (50.3° vs. 4.1° tilt ).

Perform DFT calculations (B3LYP/6-31G*) to model ground-state geometries.

Analyze non-covalent interactions (NCI plots) to identify stabilizing forces (e.g., halogen bonding vs. van der Waals).

Validate with lattice energy calculations (DREIDING force field) .

Q. What strategies are effective for designing conjugated polymers using this compound?

Answer: Use this compound as a monomer in Stille or Sonogashira couplings to build π-extended frameworks:

  • Example Polymerization: React with distannyl-thiophene (1:1 ratio) under Pd₂(dba)₃ catalysis (DMF, 110°C, 24 h ).
  • Key Properties: Hexyloxy groups enhance solubility; bromine sites enable post-polymerization functionalization.

Characterization:

  • GPC for molecular weight (target Mₙ > 20 kDa).
  • UV-Vis (λmax ≈ 450 nm) and cyclic voltammetry (HOMO/LUMO estimation).

Q. How should researchers handle safety risks associated with brominated aromatics?

Answer:

  • Preventive Measures: Use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact (risk of H314 skin corrosion ).
  • Spill Response: Neutralize with inert adsorbent (vermiculite) and dispose as halogenated waste.
  • Storage: In amber glass under N₂ at –20°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.